molecular formula C14H17ClN2O2 B13907625 Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride

Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride

Cat. No.: B13907625
M. Wt: 280.75 g/mol
InChI Key: RBMAZNIEIARYFZ-OJERSXHUSA-N
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Description

(3aR,6aR)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique hexahydro-pyrrolo[3,2-b]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the hexahydro-pyrrolo[3,2-b]pyrrole core. This is followed by the esterification of the carboxylic acid group with benzyl alcohol and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule.

Scientific Research Applications

(3aR,6aR)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3aR,6aR)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydro-pyrrolo[3,2-b]pyrrole derivatives and related structures with similar chemical properties.

Properties

Molecular Formula

C14H17ClN2O2

Molecular Weight

280.75 g/mol

IUPAC Name

benzyl (3aR,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-6,8,12-13,15H,7,9-10H2;1H/t12-,13-;/m1./s1

InChI Key

RBMAZNIEIARYFZ-OJERSXHUSA-N

Isomeric SMILES

C1CN([C@H]2[C@@H]1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(C2C1NC=C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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